molecular formula C11H9BrN2O3S B7883663 5-[(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

5-[(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B7883663
M. Wt: 329.17 g/mol
InChI Key: PYLYAEDUIKQBOT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-Dichloroamphetamine involves several steps:

    Starting Material: The synthesis begins with 3,4-Dichlorobenzyl Chloride.

    Nitrile Formation: The reaction of 3,4-Dichlorobenzyl Chloride with cyanide anion produces 3,4-Dichlorophenylacetonitrile.

    Acetoxy Formation: This intermediate is then reacted with sodium methoxide and ethyl acetate to form Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile.

    Nitrile Removal: The nitrile group is removed in the presence of sulfuric acid to yield 3,4-Dichlorophenylacetone.

    Oxime Formation: The acetone is then converted to an oxime using hydroxylamine.

    Reduction: Finally, the oxime is reduced to produce 3,4-Dichloroamphetamine.

Chemical Reactions Analysis

3,4-Dichloroamphetamine undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dichloroamphetamine has been studied extensively in scientific research:

Mechanism of Action

3,4-Dichloroamphetamine acts primarily as a serotonin releasing agent. It binds to the serotonin transporter with high affinity, leading to the release of serotonin into the synaptic cleft. This action results in increased serotonin levels, which can affect mood, cognition, and other physiological processes. The compound also inhibits monoamine oxidase, an enzyme responsible for the breakdown of serotonin, further enhancing its effects .

Comparison with Similar Compounds

3,4-Dichloroamphetamine is similar to other amphetamine derivatives such as:

    Para-chloroamphetamine: Both compounds act as serotonin releasing agents, but 3,4-Dichloroamphetamine has slightly lower potency.

    3-Methoxy-4-methylamphetamine: This compound also affects the serotonin system but has different pharmacological properties.

    Cericlamine: Another serotonin releasing agent with distinct chemical structure and effects.

The uniqueness of 3,4-Dichloroamphetamine lies in its specific binding affinity and its dual role as a serotonin releasing agent and monoamine oxidase inhibitor .

Properties

IUPAC Name

5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3S/c1-17-8-4-6(12)2-5(9(8)15)3-7-10(16)14-11(18)13-7/h2-4,15H,1H3,(H2,13,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLYAEDUIKQBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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